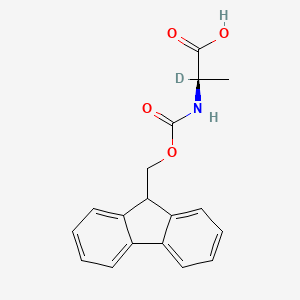

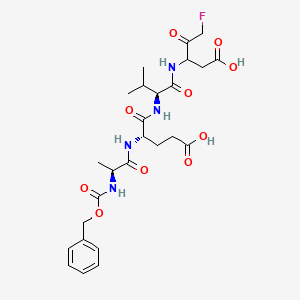

![molecular formula C8H6BrNS B1459343 2-Amino-4-bromo-benzo[b]thiophene CAS No. 1363382-24-4](/img/structure/B1459343.png)

2-Amino-4-bromo-benzo[b]thiophene

Übersicht

Beschreibung

2-Amino-4-bromo-benzo[b]thiophene is an important heterocyclic compound with a wide range of potential applications in various fields . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .

Molecular Structure Analysis

The molecular formula of 2-Amino-4-bromo-benzo[b]thiophene is C8H6BrNS . It is a derivative of benzothiophene, which is a five-membered heterocycle containing one sulfur atom .

Chemical Reactions Analysis

Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects .

Wissenschaftliche Forschungsanwendungen

Organic Semiconductors

Thiophene-mediated molecules, including 2-Amino-4-bromo-benzo[b]thiophene, play a prominent role in the advancement of organic semiconductors . These compounds are essential in the development of high-performance organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

2-Amino-4-bromo-benzo[b]thiophene and its derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . These OLEDs have applications in display technology, including televisions and mobile devices .

Corrosion Inhibitors

Thiophene derivatives, including 2-Amino-4-bromo-benzo[b]thiophene, are utilized in industrial chemistry as corrosion inhibitors . They help protect metal surfaces from corrosion, extending the lifespan of industrial equipment .

Pharmaceutical Drugs

Thiophene-based analogs, including 2-Amino-4-bromo-benzo[b]thiophene, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Dyes Manufacturing

Benzothiophene, a compound structurally similar to 2-Amino-4-bromo-benzo[b]thiophene, is used in the manufacturing of dyes such as thioindigo . It’s plausible that 2-Amino-4-bromo-benzo[b]thiophene could have similar applications.

Organic Optoelectronic Devices

Unsubstituted 4,4′-bibenzo[c]thiophene and its silyl-substituted derivatives, which could potentially include 2-Amino-4-bromo-benzo[b]thiophene, are used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .

Antimicrobial Applications

Some synthetic thiophene derivatives have shown significant inhibitory effects against various organisms, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus . It’s possible that 2-Amino-4-bromo-benzo[b]thiophene could have similar antimicrobial properties.

Research and Development

2-Amino-4-bromo-benzo[b]thiophene is primarily used for research purposes . It’s a starting material for the synthesis of larger, usually bioactive structures .

Wirkmechanismus

Target of Action

Similar compounds, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, have been reported to activate nrf2 .

Mode of Action

It’s worth noting that similar compounds, like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, activate nrf2 via a non-electrophilic mechanism .

Biochemical Pathways

The activation of nrf2 by similar compounds suggests that it may influence oxidative stress response pathways .

Result of Action

Similar compounds have been reported to inhibit inflammation in macrophages .

Safety and Hazards

While specific safety and hazard information for 2-Amino-4-bromo-benzo[b]thiophene is not available in the search results, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-1-benzothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHQZTNGTGTYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-benzo[b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B1459266.png)

![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)